![molecular formula C19H10N2O2 B145465 3-Nitro-6-azabenzo[a]pyrene CAS No. 138835-36-6](/img/structure/B145465.png)
3-Nitro-6-azabenzo[a]pyrene
Descripción general
Descripción
3-Nitro-6-azabenzo[a]pyrene is a genotoxic and extremely persistent environmental organic pollutant . It can originate from direct combustion sources (e.g., vehicle emissions) or may be formed from reactions between PAHs and nitrogen oxides in the gas .
Molecular Structure Analysis
The molecular geometries, nucleus independent chemical shifts, electronic, infrared and Raman spectra, vertical ionization energy and electron affinity, dipole moment, and electronic polarizabilities of 3-nitro-6-azabenzo[a]pyrene and its N-oxide derivative were calculated for the gas phase using semiempirical and density functional theory .Chemical Reactions Analysis
The influence of the N-oxidation on structural, electronic, and spectroscopic properties is discussed . The infrared spectral region around 1,300 cm−1 involving the azabenzene N–O and the NO2 stretching vibrations is potentially useful to distinguish 3-nitro-6-azabenzo[a]pyrene from its N-oxide derivative .Physical And Chemical Properties Analysis
The calculated vertical ionization energy for 3-nitro-6-azabenzo[a]pyrene N-oxide is smaller than that of its parent compound, whereas the vertical electron affinity is higher in agreement with the experimental electrochemical reduction potentials . Both dipole moment and polarizability increase on passing from 3-nitro-6-azabenzo[a]pyrene to its N-oxide derivative, the contribution from the N–O bond formation being substantial .Aplicaciones Científicas De Investigación
Physicochemical Characterization
3-Nitro-6-azabenzo[a]pyrene has been studied for its physicochemical properties. Alparone and Librando (2012) analyzed its molecular geometries, electronic spectra, and other physical properties using semiempirical and density functional theory. They found that N-oxidation significantly influences its structural and electronic properties, which could be useful in distinguishing this compound from its derivatives (Alparone & Librando, 2012).
Genotoxicity Studies
Genotoxicity of 3-Nitro-6-azabenzo[a]pyrene has been explored in various studies. Sera et al. (2001) investigated its mutagenicity in Salmonella strains and observed its presence in fine particles of diesel particulates. They also studied its impact on inducing micronucleus in mice and chromosomal aberrations in Chinese hamster lung fibroblast cells, demonstrating its genotoxic potential (Sera et al., 2001).
Nonlinear Optical Properties
Alparone (2014) explored the nonlinear optical (NLO) properties of 3-Nitro-6-azabenzo[a]pyrene N-oxides, focusing on their second harmonic generation and electro-optical Pockels effect. The study revealed that the nitro substituent position significantly affects the dipole moment and hyperpolarizabilities, indicating a relationship with its mutagenic activity (Alparone, 2014).
Mutagenicity Correlation
Ostojić and Đorđević (2015) conducted a study correlating electronic properties with mutagenic activity. They observed that the dipole moment and electronic charge distribution of 3-Nitro-6-azabenzo[a]pyrene N-oxide significantly influence its mutagenic behavior, providing insights into the interactions at the molecular level (Ostojić & Đorđević, 2015).
Environmental Detection
Sera et al. (1994) detected derivatives of 3-Nitro-6-azabenzo[a]pyrene in the semivolatile phase from airborne particulate matter and vehicle emissions. This study highlighted its environmental prevalence and potential risks as a mutagen (Sera et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
13-nitro-8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-7-13-12-3-1-2-4-15(12)20-16-9-8-14(17)18(11)19(13)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTPKLNBMXPXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160811 | |
| Record name | Naphth(2,1,8-mna)acridine, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-6-azabenzo[a]pyrene | |
CAS RN |
138835-36-6 | |
| Record name | Naphth(2,1,8-mna)acridine, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138835366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphth(2,1,8-mna)acridine, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




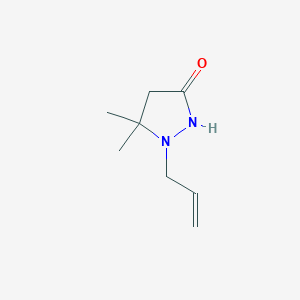
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
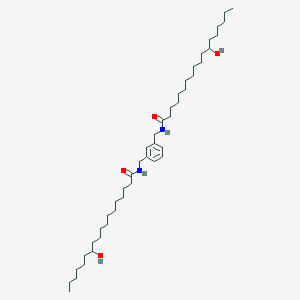
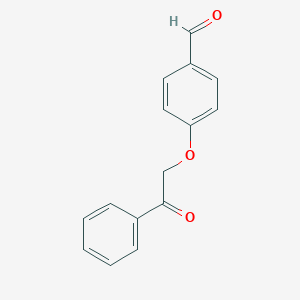

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
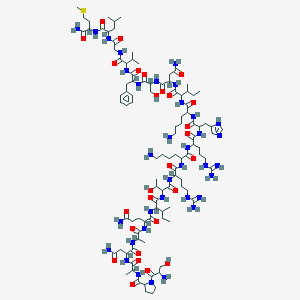
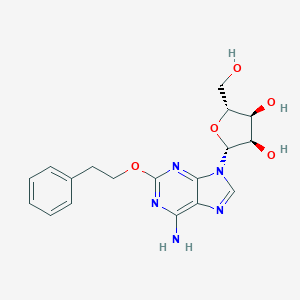
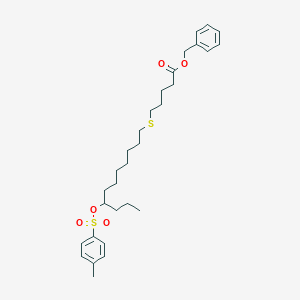
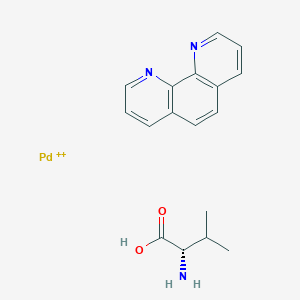
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)